molecular formula C6HCl3N2S B161180 4,5,7-Trichloro-2,1,3-benzothiadiazole CAS No. 1982-55-4

4,5,7-Trichloro-2,1,3-benzothiadiazole

Cat. No.: B161180
CAS No.: 1982-55-4
M. Wt: 239.5 g/mol
InChI Key: SZYWFOPNFNROQB-UHFFFAOYSA-N
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Description

4,5,7-Trichloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound featuring a fused benzene ring with a thiadiazole moiety (S–N–S linkage) and three chlorine substituents at positions 4, 5, and 5. Its synthesis was first reported via the reaction of 3,4,6-trichloro-o-benzoquinone dioxime with sulfur dichloride in benzene, yielding a 2:1 ratio of the major product (this compound) and a minor N-oxide derivative . The compound exhibits unique electronic properties due to the electron-withdrawing effects of chlorine atoms and the electron-deficient thiadiazole ring, making it valuable in materials science and coordination chemistry.

Properties

CAS No.

1982-55-4

Molecular Formula

C6HCl3N2S

Molecular Weight

239.5 g/mol

IUPAC Name

4,5,7-trichloro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H

InChI Key

SZYWFOPNFNROQB-UHFFFAOYSA-N

SMILES

C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl

melting_point

122.0 °C

Other CAS No.

1982-55-4

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

  • Electron-Withdrawing vs. Luminescence Trade-off : While highlights the trichloro derivative’s utility in charge-transfer systems, and suggest that excessive electron withdrawal (e.g., Cl substituents) can quench luminescence, making unsubstituted or ethynyl-substituted derivatives preferable for light-emitting applications.
  • Fluorine vs. Chlorine Reactivity : posits that trifluoro derivatives are more reactive than trichloro analogues, but this conflicts with the broader literature on halogen reactivity, where Cl typically participates more readily in substitution reactions due to lower bond dissociation energy.

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